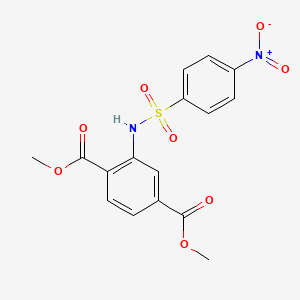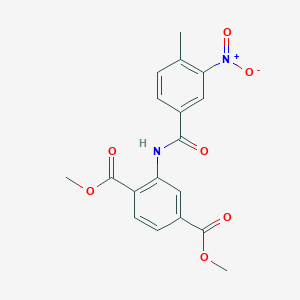![molecular formula C17H16N2O6 B11640466 2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)
2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinone ring and an isoindolinone moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with a suitable isoindolinone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1,3-Dioxoisoindol-2-yl)hexanoic acid: This compound shares structural similarities with 2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE, particularly the isoindolinone moiety.
N-(5-Carboxypentyl)phthalimide:
Uniqueness
What sets 2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE apart is its combination of the pyrrolidinone and isoindolinone rings, which confer unique chemical and biological properties. This dual-ring structure may enhance its reactivity and potential as a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C17H16N2O6 |
|---|---|
Poids moléculaire |
344.32 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate |
InChI |
InChI=1S/C17H16N2O6/c1-9(2)14(17(24)25-19-12(20)7-8-13(19)21)18-15(22)10-5-3-4-6-11(10)16(18)23/h3-6,9,14H,7-8H2,1-2H3 |
Clé InChI |
YHZGLLXSABPGMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)ON1C(=O)CCC1=O)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640385.png)
![4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11640388.png)
![methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11640401.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640405.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11640411.png)
![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)


![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)
![4-{[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11640442.png)

![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
